Z-Asp-OH, also known as N-Carbobenzyloxy-L-aspartic acid, is an N-terminally protected derivative of the non-essential amino acid L-aspartic acid. The defining feature of this compound is the benzyloxycarbonyl (Z or Cbz) protecting group, which is stable under the basic and mildly acidic conditions used for Fmoc and Boc group removal, respectively. Its primary application is in peptide synthesis, where it serves as a building block for introducing aspartic acid residues, particularly in solution-phase synthesis strategies where its deprotection via catalytic hydrogenolysis provides a critical orthogonal approach compared to more common solid-phase methods.
Substituting Z-Asp-OH with more common solid-phase peptide synthesis (SPPS) alternatives like Fmoc-Asp(OtBu)-OH or Boc-Asp(OBzl)-OH is not a viable procurement decision without a complete redesign of the synthesis strategy. The choice of an N-terminal protecting group (Z, Fmoc, or Boc) dictates the required deprotection chemistry, establishing an 'orthogonal' system where one group can be removed without affecting others. Z-Asp-OH requires catalytic hydrogenolysis for deprotection, a process incompatible with the basic conditions (e.g., piperidine) used to cleave Fmoc groups or the strong acidic conditions (e.g., TFA) needed for Boc group removal. Attempting a direct substitution would either fail to deprotect the amino acid for chain elongation or prematurely cleave other protecting groups throughout the peptide, leading to catastrophic failure of the synthesis.
Fmoc or acetyl protection may result in substantially lower enzymatic conversion compared to Z.
Boc and Fmoc deprotection conditions (acid/base) may be incompatible with Z-based orthogonal schemes.
Alternate protecting groups may alter solvent-dependent regioselectivity outcomes in anhydride chemistry.
The primary differentiator for Z-Asp-OH is its unique deprotection condition, which is orthogonal to the two most common classes of N-alpha protecting groups, Fmoc and Boc. The Z (Cbz) group is cleaved under neutral conditions via catalytic hydrogenolysis (H₂/Pd-C), whereas Boc groups require strong acid (e.g., Trifluoroacetic acid, TFA) and Fmoc groups require a mild base (e.g., 20% piperidine in DMF). This chemical distinction is not incremental; it enables entirely different synthetic routes. For peptides containing acid-labile side-chain protecting groups (like Boc or Trt) or base-labile moieties, the hydrogenolytic cleavage of the Z group is the only viable deprotection pathway that preserves molecular integrity.
| Evidence Dimension | N-alpha Deprotection Condition |
| Target Compound Data | Z-Asp-OH: Catalytic Hydrogenolysis (e.g., H₂/Pd-C) |
| Comparator Or Baseline | Fmoc-Asp-OH derivatives: Mild Base (e.g., 20% Piperidine) | Boc-Asp-OH derivatives: Strong Acid (e.g., TFA) |
| Quantified Difference | Qualitatively distinct chemical conditions (Neutral/Reductive vs. Basic vs. Acidic) |
| Conditions | Standard peptide synthesis deprotection protocols. |
This enables the synthesis of complex peptides with acid- or base-sensitive functionalities that would be destroyed by Fmoc or Boc deprotection protocols.
Unlike its most common substitutes, Fmoc-Asp(OtBu)-OH and Boc-Asp(OBzl)-OH, Z-Asp-OH possesses a free, unprotected β-carboxyl group. While this makes it susceptible to side reactions like aspartimide formation in standard linear SPPS, this feature is a critical requirement when the compound is procured as a precursor for specific applications. For the synthesis of side-chain cyclized peptides (e.g., lactam bridge formation) or for grafting other molecules onto the aspartic acid side-chain, an unprotected carboxyl group is necessary. Using a side-chain protected analog would require an additional, often difficult, selective deprotection step, complicating the synthesis and potentially lowering overall yield.
| Evidence Dimension | Side-Chain (β-carboxyl) Status |
| Target Compound Data | Z-Asp-OH: Free (unprotected) |
| Comparator Or Baseline | Fmoc-Asp(OtBu)-OH: Protected (tert-Butyl ester) | Z-Asp(OBzl)-OH: Protected (Benzyl ester) |
| Quantified Difference | Qualitative difference in chemical functionality (reactive carboxylic acid vs. non-reactive ester) |
| Conditions | Precursor state prior to coupling or modification reactions. |
For synthesizing side-chain cyclized peptides or other conjugates, procuring Z-Asp-OH avoids an extra, complex, and potentially low-yielding side-chain deprotection step.
While solid-phase peptide synthesis (SPPS) dominates research-scale work, solution-phase peptide synthesis (LPPS) remains highly relevant for the large-scale industrial production of shorter peptides and peptide fragments due to lower costs of raw materials and scalability. The Z (Cbz) protecting group was a cornerstone of classical solution-phase synthesis long before the widespread adoption of SPPS. Z-Asp-OH, being a crystalline solid with defined solubility in common organic solvents like methanol and DMSO, is well-suited for the purification and handling requirements of LPPS, where intermediates must be isolated and purified after each coupling step. This contrasts with many Fmoc-protected derivatives that are specifically optimized for resin-bound, automated SPPS workflows.
| Evidence Dimension | Primary Synthesis Methodology Fit |
| Target Compound Data | Z-Asp-OH: Primarily Solution-Phase Synthesis (LPPS) |
| Comparator Or Baseline | Fmoc-Asp(OtBu)-OH: Primarily Solid-Phase Synthesis (SPPS) |
| Quantified Difference | Optimized for different production workflows (manual/batch purification vs. automated/resin-bound) |
| Conditions | Industrial or large-scale synthesis of peptide fragments. |
For organizations utilizing solution-phase synthesis for cost-effective, large-scale production of specific peptides, Z-Asp-OH is a standard, process-compatible raw material.
Z-Asp-OH is the appropriate choice when synthesizing peptide fragments that contain acid-labile protecting groups, such as Boc or trityl (Trt), on other amino acid side chains. The neutral hydrogenolysis conditions required to remove the Z group will not cleave these acid-sensitive groups, preserving the orthogonal protection strategy required for subsequent fragment condensation.
This compound is a required precursor for producing peptides that are cyclized via a lactam bridge involving the aspartic acid side chain. The unprotected β-carboxyl group is essential for the intramolecular amide bond formation with a side-chain amine (e.g., from Lysine or Ornithine), a key step in synthesizing many constrained, biologically active peptides.
For industrial-scale manufacturing where cost-effectiveness is paramount, Z-Asp-OH is a standard building block in established solution-phase synthesis protocols. Its compatibility with classical peptide chemistry allows for the efficient, large-scale production of short peptide sequences without the high cost of resins and specialized reagents associated with SPPS.
Irritant